1-Azabicyclo[3.3.1]nonan-4-one 1-Azabicyclo[3.3.1]nonan-4-one
Brand Name: Vulcanchem
CAS No.: 61108-24-5
VCID: VC1973314
InChI: InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7H,1-6H2
SMILES: C1CC2CN(C1)CCC2=O
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

1-Azabicyclo[3.3.1]nonan-4-one

CAS No.: 61108-24-5

Cat. No.: VC1973314

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

1-Azabicyclo[3.3.1]nonan-4-one - 61108-24-5

Specification

CAS No. 61108-24-5
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name 1-azabicyclo[3.3.1]nonan-4-one
Standard InChI InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7H,1-6H2
Standard InChI Key SAFJJNGLNXXSMQ-UHFFFAOYSA-N
SMILES C1CC2CN(C1)CCC2=O
Canonical SMILES C1CC2CN(C1)CCC2=O

Introduction

Chemical Structure and Properties

1-Azabicyclo[3.3.1]nonan-4-one features a bicyclic structure with a nitrogen atom at position 1 and a ketone group at position 4. This arrangement creates a rigid molecular framework that contributes to its distinct chemical behavior and biological activities.

Molecular Characteristics

The compound has a molecular formula of C8H13NO with a molecular weight of 139.19 g/mol . Its structure is characterized by two fused rings sharing a common bond, with nitrogen incorporated into one ring and a carbonyl group positioned at carbon 4. This specific arrangement distinguishes it from isomeric structures such as 9-azabicyclo[3.3.1]nonan-3-one, which has different positions for the nitrogen and ketone functional groups .

PropertyValue
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
CAS Number61108-24-5
IUPAC Name1-azabicyclo[3.3.1]nonan-4-one
InChIInChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7H,1-6H2
InChI KeySAFJJNGLNXXSMQ-UHFFFAOYSA-N
Canonical SMILESC1CC2CN(C1)CCC2=O

Physical and Chemical Properties

As a solid at room temperature, 1-Azabicyclo[3.3.1]nonan-4-one displays certain physical properties typical of bicyclic amines. Its nitrogen atom contributes basic properties, while the ketone functional group provides sites for various chemical transformations. The compound can undergo typical carbonyl reactions, including reduction to the corresponding alcohol and reactions with nucleophiles .

Synthesis Methods

Chemical Synthesis Routes

1-Azabicyclo[3.3.1]nonan-4-one can be synthesized through various chemical processes that typically involve modifications of bicyclic ketones or their derivatives. Several synthetic approaches have been documented for creating this compound and related structures:

Mannich Reaction Approach

A common method for synthesizing azabicyclo[3.3.1]nonane derivatives involves the Mannich reaction. While specific details for 1-Azabicyclo[3.3.1]nonan-4-one aren't explicitly provided in the search results, related compounds such as 3-azabicyclo[3.3.1]nonanones can be synthesized via a three-component Mannich reaction using cyclohexanone (or a ketone with four α-hydrogens), an aldehyde, and ammonium acetate in specific molar ratios .

Reduction of Related Compounds

Another synthetic route includes the reduction of related compounds. For instance, 9-azabicyclo[3.3.1]nona-3-one can be reduced with sodium borohydride in ethanol to yield corresponding derivatives . Similar approaches might be applicable for the synthesis of 1-Azabicyclo[3.3.1]nonan-4-one with appropriate modifications.

Modified Prins Reaction

For related diene derivatives, a modified Prins reaction has proven effective. Intramolecular electrophilic cyclization reactions with 1-(3-oxo-3-phenylpropyl)-1,2,5,6-tetrahydropyridine derivatives in strong acids can yield 4,6-diphenylsubstituted 1-azabicyclo[3.3.1]nonadienes . While this approach focuses on unsaturated derivatives, it demonstrates the versatility of synthesis routes available for creating azabicyclo[3.3.1]nonane frameworks.

Optimization Techniques

The synthesis of azabicyclo compounds can be optimized through various techniques:

TechniqueDescriptionAdvantages
Conventional HeatingRefluxing in suitable solvents with catalystsTraditional, widely accessible
Ultrasound IrradiationSonication at controlled temperature and powerFaster reaction times, potentially higher yields
Microwave IrradiationControlled heating at specific power levelsSignificantly reduced reaction time, improved yield

These optimization techniques have been demonstrated in the synthesis of related pentaazabicyclo[3.3.1]nonane derivatives and could potentially be applied to 1-Azabicyclo[3.3.1]nonan-4-one synthesis with appropriate modifications .

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of azabicyclo[3.3.1]nonane derivatives is significantly influenced by their structural features. For 3-azabicyclo[3.3.1]nonanone derivatives, the trend for antimicrobial activity follows the order: fluorine > chlorine > methyl > methoxy substituents. Furthermore, ortho and para positions on phenyl rings are favored substituent positions for enhanced biological activity, highlighting the importance of electronic effects in modulating the compounds' biological properties .

Medicinal Chemistry Applications

The azabicyclo[3.3.1]nonane scaffold is valuable in medicinal chemistry due to its diverse biological properties. Compounds containing this structural framework have demonstrated:

  • Analgesic and anesthetic properties

  • Antibacterial and antifungal activities

  • Anticancer potential

  • Anti-inflammatory effects

  • Potential applications in treating psychotic and neurodegenerative disorders

The bicyclic structure serves as an important scaffold for developing compounds with therapeutic potential, particularly as the spatial arrangement of functional groups can be precisely controlled to target specific biological receptors or enzymes.

Synthetic Chemistry Applications

1-Azabicyclo[3.3.1]nonan-4-one serves as a valuable building block in synthetic organic chemistry. Its unique structure provides opportunities for diverse chemical transformations:

  • The ketone functional group can undergo standard carbonyl reactions

  • The nitrogen atom permits functionalization for creating more complex structures

  • The rigid bicyclic framework can be used as a scaffold for constructing complex molecules

These features make it a valuable intermediate in the synthesis of more complex natural product analogs and pharmacologically active compounds.

Stereochemistry and Conformational Analysis

Stereoisomers

Stereoisomers of 1-Azabicyclo[3.3.1]nonan-4-one can exist, as evidenced by the identification of the (5R)-1-azabicyclo[3.3.1]nonan-4-one isomer in the literature . This stereochemistry arises from the chirality at carbon positions within the bicyclic framework.

Related Compounds and Structural Variations

Isomeric Structures

Several isomeric structures related to 1-Azabicyclo[3.3.1]nonan-4-one have been studied:

CompoundKey DifferencesNotable Features
9-Azabicyclo[3.3.1]nonan-3-oneNitrogen at position 9, ketone at position 3Found in fruits and pomegranates; potential biomarker
9-tert-butyl-9-Azabicyclo[3.3.1]nonan-3-onetert-butyl group on nitrogen at position 9Modified reactivity due to steric hindrance
1-Azabicyclo[3.3.1]nona-3,6-diene derivativesContains unsaturated bondsEnhanced antimicrobial properties

Functional Derivatives

Functional derivatives of azabicyclo[3.3.1]nonanes include:

  • Oximes: 1-Azabicyclo[3.3.1]nonan-4-one oxime derivatives have been synthesized and studied for their biological properties

  • Reduced derivatives: The ketone can be reduced to form the corresponding alcohol

  • N-substituted derivatives: Modification at the nitrogen position can significantly alter the compound's properties

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been used extensively to characterize azabicyclo[3.3.1]nonane derivatives. For related compounds, ¹³C NMR has proven particularly valuable in determining the orientation (cis or trans) of substituents, providing crucial information about the stereochemistry and conformation of these molecules .

Mass spectrometry also plays a vital role in the identification and characterization of 1-Azabicyclo[3.3.1]nonan-4-one, with the molecular ion peak corresponding to its molecular weight of 139.19 g/mol.

Research Developments and Future Directions

Recent Advances

Recent research on azabicyclo[3.3.1]nonane derivatives has focused on:

  • Development of improved synthetic methods with higher yields and fewer steps

  • Investigation of structure-activity relationships to enhance biological properties

  • Exploration of novel derivatives with potential therapeutic applications

  • Utilization of advanced heating techniques like ultrasound and microwave irradiation to optimize synthesis

Future Research Directions

Future research on 1-Azabicyclo[3.3.1]nonan-4-one might explore:

  • Developing more efficient and selective synthetic routes

  • Investigating detailed mechanisms of biological activity

  • Creating novel derivatives with enhanced therapeutic properties

  • Exploring applications in materials science and catalysis

  • Studying interactions with biological receptors and enzymes to understand structure-based drug design opportunities

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